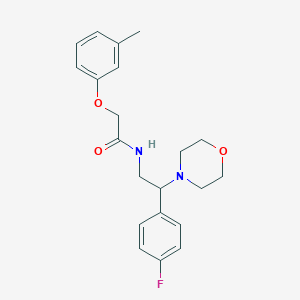
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H25FN2O3 and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C18H22FNO3
- Molecular Weight : 321.37 g/mol
This compound has been investigated for its role as an inhibitor of lactate dehydrogenase (LDH). LDH is a critical enzyme involved in the metabolic pathway that converts pyruvate to lactate, influencing cellular energy production and proliferation. Inhibition of LDH has been associated with anti-cancer effects, as it can lead to reduced lactate production, thereby affecting tumor growth and metabolism .
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity across various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in a study on breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .
Case Studies
-
Study on Lung Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Method : MTT assay was used to assess cell viability.
- Results : The compound showed IC50 values of 12 µM, indicating potent anti-proliferative effects against lung cancer cells.
- Colorectal Cancer Model :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with a high affinity for tumor sites.
- Metabolism : Primarily metabolized by the liver with active metabolites contributing to its biological activity.
- Excretion : Excreted mainly via urine.
Toxicology
While the compound demonstrates promising biological activity, toxicity assessments are essential:
- Acute Toxicity : Studies indicate low acute toxicity with no observed adverse effects at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential side effects associated with prolonged use.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16-3-2-4-19(13-16)27-15-21(25)23-14-20(24-9-11-26-12-10-24)17-5-7-18(22)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYVIWLLUUAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













